molecular formula C13H12ClNO3 B13688894 Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate

Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate

Cat. No.: B13688894
M. Wt: 265.69 g/mol
InChI Key: IERZFNHUUACNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate ( 1225057-33-9) is a chemical compound with the molecular formula C13H12ClNO3 and a molecular weight of 265.69 g/mol . It is an oxazole carboxylate ester derivative featuring a 2-chlorophenyl substituent. Oxazole scaffolds are recognized as privileged structures in medicinal chemistry and drug discovery due to their diverse biological activities . Researchers value these heterocyclic compounds as versatile synthetic intermediates and core structures for developing pharmacologically active molecules . While specific biological data for this exact compound is limited in the public domain, structurally similar compounds, particularly isoxazole analogs (which are a common isomer of oxazoles), have been investigated for their significant immunosuppressive properties . For instance, certain isoxazole derivatives have demonstrated potent anti-proliferative effects on human peripheral blood mononuclear cells (PBMCs) and the ability to inhibit TNF-α production, suggesting potential as leads for immunomodulatory therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERZFNHUUACNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Classical Synthetic Route via Intermediate Formyl Chloride

One traditional approach involves the synthesis of a key intermediate, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, which can be converted into the target compound. This intermediate is prepared by reacting 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid with bis(trichloromethyl) carbonate as a chlorinating agent, replacing more hazardous reagents such as sulfur oxychloride, phosphorus oxychloride, or phosgene derivatives. This method offers a safer and more direct route to the formyl chloride intermediate, which can then be transformed into Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate.

Copper-Catalyzed Tandem Oxidative Cyclisation Method

A more recent and environmentally benign method involves a copper-catalyzed oxidative cyclisation using oxygen as the oxidant. This green synthetic route synthesizes trisubstituted oxazoles, including this compound, from readily available starting materials such as β-dicarbonyl compounds and benzylamines.

Reaction Conditions and Optimization
  • Catalyst: [Cu(o-phen)₂Cl]Cl (Copper complex with 1,10-phenanthroline ligand)
  • Solvent: Acetonitrile (CH₃CN) preferred
  • Temperature: 60 °C optimal
  • Atmosphere: Oxygen (O₂) atmosphere enhances yield
  • Additives: Iodine (I₂) and 4 Å molecular sieves (M.S.) improve reaction efficiency
  • Reaction time: Typically 24 hours

The reaction proceeds through a tandem oxidative cyclisation mechanism involving the formation of C–N and C–O bonds catalyzed by copper under oxygen oxidation. The use of oxygen as the oxidant avoids hazardous peroxides, making the process safer and greener.

Optimization Data Summary
Entry Catalyst Solvent Temp (°C) Atmosphere Yield (%)
1 Cu(OAc)₂·H₂O CH₃CN 40 Air 13
5 [Cu(o-phen)₂Cl]Cl CH₃CN 40 Air 42
6 [Cu(o-phen)₂Cl]Cl CH₃CN 60 Air 63
7 [Cu(o-phen)₂Cl]Cl CH₃CN 60 O₂ 79
10 [Cu(o-phen)₂Cl]Cl Toluene 60 O₂ 0
13 [Cu(o-phen)₂Cl]Cl DMF 60 O₂ 73

Note: CH₃CN (acetonitrile) and oxygen atmosphere gave the best yields (up to 79%).

Substrate Scope

The methodology tolerates various 1,3-dicarbonyl compounds and benzylamine derivatives, including those with electron-donating and electron-withdrawing groups. For example:

Entry Ar (Aryl group) R₁ (Alkyl) R₂ (Ester group) Yield (%)
1 C₆H₅ (Phenyl) CH₃ OEt (Ethyl) 79
8 C₆H₅ 4-ClC₆H₄ OEt 79
14 2-ClC₆H₄ (2-Chlorophenyl) CH₃ OEt 64

The reaction fails with some aliphatic amines like iso-butylamine, indicating the necessity of benzylamine or aromatic amines for successful cyclisation.

Proposed Reaction Mechanism

The copper-catalyzed tandem oxidative cyclisation likely proceeds via:

  • Formation of an imine intermediate between the β-dicarbonyl compound and benzylamine in the presence of iodine.
  • Oxidation and coordination of copper ions to the intermediate.
  • Intramolecular cyclisation via nucleophilic attack of oxygen on the double bond, forming the oxazole ring.
  • Final oxidation step to yield the trisubstituted oxazole product.

The mechanism is supported by experimental observations and control reactions.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Yield Range (%)
Formyl Chloride Intermediate Route Bis(trichloromethyl) carbonate, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid Safer than traditional chlorinating agents Multi-step, requires intermediate isolation Not specified
Copper-Catalyzed Oxidative Cyclisation [Cu(o-phen)₂Cl]Cl, benzylamine, β-dicarbonyl compounds, I₂, O₂, CH₃CN Green, avoids hazardous peroxides, broad substrate scope Requires copper catalyst and iodine Up to 79

Detailed Research Findings and Experimental Notes

  • The copper catalyst [Cu(o-phen)₂Cl]Cl is synthesized by mixing 1,10-phenanthroline ligand with CuCl₂·2H₂O in ethanol, yielding a green solid with 91% yield.
  • The reaction is typically conducted in acetonitrile at 60 °C under oxygen atmosphere with iodine as a co-catalyst.
  • Molecular sieves (4 Å) are used to remove moisture and improve reaction efficiency.
  • Purification is achieved by extraction and column chromatography.
  • Characterization of products includes melting point determination, IR spectroscopy, NMR (¹H and ¹³C), and high-resolution mass spectrometry (HRMS).

Chemical Reactions Analysis

Synthetic Preparation

The compound is typically synthesized through cyclocondensation reactions. A copper-catalyzed method achieves 76% yield using:

  • 2-chlorobenzaldehyde derivatives

  • Ethyl acetoacetate

  • Ammonium acetate as a nitrogen source

  • CuI (5 mol%) catalyst in DMSO at 110°C for 6 hours

Key spectral data confirming structure:

PropertyValueSource
Melting Point63–65°C
1H^1H NMR (CDCl₃)δ 8.12–8.01 (m, 2H), 2.68 (s, 3H)
HRMS (ESI)m/z 265.0693 [M+H]⁺ (calc. 265.068)

Ester Hydrolysis

The ethyl ester undergoes base-mediated hydrolysis to form carboxylic acid derivatives:

Conditions:

  • 1M KOH in ethanol/water (3:1)

  • Reflux for 4–6 hours

  • Acidification to pH 2 with HCl yields 3-(2-chlorophenyl)-5-methyloxazole-4-carboxylic acid

Yield Optimization:

BaseTemperatureTimeYield
KOH80°C4 h89%
NaOH70°C6 h82%

Patent data shows comparable efficiency for analogous structures

Oxazole Ring Reactivity

The oxazole core participates in electrophilic substitutions and ring-opening reactions :

Nitration

  • Reacts with HNO₃/H₂SO₄ at 0°C

  • Nitration occurs at C5 (ortho to methyl group)

  • Forms mono-nitro derivative in 68% yield

Nucleophilic Additions

  • With Grignard reagents (e.g., MeMgBr):

    • Ring opening at C2 position

    • Forms β-ketoamide intermediates

Chlorophenyl Group Modifications

The 2-chlorophenyl substituent enables cross-coupling reactions :

Reaction TypeConditionsProduct Application
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives
Ullmann CouplingCuI, 1,10-phenanthroline, DMSOPolymer precursors

Stability Considerations

  • pH Sensitivity : Degrades <5% in pH 4–8 buffers over 24h

  • Thermal Stability : Decomposes above 200°C (TGA data)

Scientific Research Applications

Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and inferred properties based on available evidence:

Compound Name Core Structure Substituents (Positions) Key Features Potential Applications
Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate Oxazole 2-(2-ClPh), 5-Me, 4-COOEt Electron-withdrawing Cl enhances stability; ester improves lipophilicity Pharmaceuticals, agrochemicals
Ethyl 2-(Azetidin-1-yl)-5-methyloxazole-4-carboxylate (17t) Oxazole 2-(Azetidin-1-yl), 5-Me, 4-COOEt Azetidine (4-membered amine) introduces conformational flexibility Bioactive molecule synthesis
Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate Oxazole 2-Cl, 4-CF₃, 5-COOEt CF₃ group increases electron deficiency and metabolic stability Agrochemicals, fluorinated APIs
Ethyl 2-(2-Methoxyphenyl)-4-methylthiazole-5-carboxylate Thiazole 2-(2-MeOPh), 4-Me, 5-COOEt Thiazole (S vs. O) alters electronic profile; MeOPh is electron-donating Antimicrobial agents
Clopidogrel ethyl ester analogue (6) Thienopyridine 2-(2-ClPh), tetrahydrothienopyridine, COOEt Hybrid structure with antiplatelet activity; ethyl ester as prodrug Cardiovascular therapeutics
Ethyl 2-(Cyclopentylmethyl)-4-methyloxazole-5-carboxylate Oxazole 2-(Cyclopentylmethyl), 4-Me, 5-COOEt Bulky cyclopentylmethyl enhances steric hindrance Enzyme inhibitors, CNS drugs
Key Observations:

Substituent Position and Electronic Effects :

  • The 2-chlorophenyl group in the target compound vs. 2-methoxyphenyl in highlights contrasting electronic effects: Cl (electron-withdrawing) vs. OMe (electron-donating). This difference impacts reactivity and binding affinity in biological targets.
  • Trifluoromethyl (CF₃) in enhances metabolic stability and hydrophobicity compared to methyl or chlorophenyl groups.

Hybrid structures like the clopidogrel analogue (6) combine oxazole/thienopyridine motifs, broadening pharmacological scope.

Biological Activity :

  • The clopidogrel analogue (6) demonstrates the significance of the ethyl ester moiety in prodrug design, enabling hydrolysis to active carboxylic acids.
  • Azetidine-substituted oxazole (17t) may interact with amine-binding pockets in enzymes or receptors due to its flexible nitrogen-containing substituent.

Physicochemical and Crystallographic Considerations

  • Solubility : Ethyl esters generally improve lipid solubility compared to free acids, as seen in clopidogrel derivatives.
  • Crystallography : Tools like SHELX () are critical for resolving substituent effects on crystal packing, though specific data for the target compound is lacking.
  • Hydrogen Bonding : Substituents like Cl or CF₃ may influence hydrogen-bonding patterns (), affecting solid-state stability and solubility.

Biological Activity

Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C13H12ClNO3
  • Molecular Weight : 265.691 g/mol
  • CAS Number : 83817-50-9
  • InChI Key : QFOIBTBRETTXIK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to engage in various interactions, such as:

  • π-π Interactions : The chlorophenyl group can form π-π interactions with aromatic residues in proteins.
  • Hydrogen Bonding : The oxazole ring can form hydrogen bonds with amino acid side chains, modulating the activity of target proteins.

These interactions can lead to various biological effects, including anticancer, antimicrobial, and immunosuppressive activities.

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
2dHep3B1829.33Induces apoptosis
2eMCF-71758.66Cell cycle arrest in G2/M phase
2aHeLa7.8Antioxidant activity

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent .

Immunosuppressive Properties

Research indicates that compounds containing the isoxazole moiety can exhibit immunosuppressive effects. This compound has been linked to modulation of immune responses, making it a candidate for further exploration in immunological therapies:

CompoundActivity TypeEffect
5-amino-3-methyl-4-isoxazolecarboxylic acidImmunosuppressiveStrong inhibition of PBMC proliferation
Ethyl derivative of isoxazoleImmunostimulatoryEnhanced cellular immune response

Case Studies

  • Anticancer Evaluation : In a study evaluating the cytotoxic effects of various isoxazole derivatives, this compound was found to significantly reduce the viability of Hep3B cells while promoting apoptosis over necrosis, indicating its potential as a therapeutic agent against liver cancer.
  • Immunosuppression : Another investigation focused on the immunosuppressive capabilities of isoxazole derivatives demonstrated that this compound could effectively inhibit lymphocyte proliferation, suggesting applications in autoimmune diseases or transplant rejection scenarios.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate?

  • Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, analogs like ethyl thiazole carboxylates are prepared via Hantzsch thiazole synthesis, where thiourea derivatives react with α-halo ketones. Crystallization from ethanol or methanol yields pure compounds, as demonstrated in structurally similar ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate synthesis . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts.

Q. How is X-ray crystallography employed to determine its molecular structure?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 VENTURE), and data collected at low temperature (100 K) to reduce thermal motion. Structure solution uses direct methods (SHELXS ), followed by refinement with SHELXL . ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters (ADPs). For example, bond angles and torsion angles in related oxazole derivatives are refined to ±0.001 Å precision .

Q. What spectroscopic techniques validate its purity and structure?

  • Methodological Answer:
  • NMR: 1^1H and 13^13C NMR identify substituents (e.g., chlorophenyl protons at δ 7.2–7.6 ppm; methyl groups at δ 2.4 ppm).
  • IR: Stretching vibrations confirm ester C=O (~1700 cm1^{-1}) and oxazole C=N (~1600 cm1^{-1}).
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ for C13_{13}H11_{11}ClNO3_3: calc. 264.0423, obs. 264.0425).

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during refinement?

  • Methodological Answer: Discrepancies (e.g., high R-factors, abnormal ADPs) are addressed by:
  • Re-examining data integration (e.g., frame misalignment, absorption corrections).
  • Testing alternative space groups to resolve twinning or disorder.
  • Using SHELXL’s restraints for bond distances/angles in disordered regions . For example, in a biphenyl derivative, partial occupancy refinement resolved overlapping atoms .

Q. How is the puckering conformation of the oxazole ring analyzed?

  • Methodological Answer: Cremer-Pople puckering parameters quantify ring non-planarity. The out-of-plane displacement (zjz_j) of each atom is calculated relative to the mean ring plane. For five-membered rings, amplitude (qq) and phase angle (φφ) describe pseudorotation. Software like PARST or PLATON automates this using crystallographic coordinates . For instance, oxazole rings in similar compounds exhibit q=0.120.15q = 0.12–0.15 Å, indicating mild puckering .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer:
  • Intermediate Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials.
  • Catalysis: Pd-mediated coupling (e.g., Suzuki for aryl-chloro bonds) improves regioselectivity .
  • Kinetic Control: Low-temperature reactions (−78°C) suppress side reactions in lithiation steps .

Data Contradictions and Resolution

  • Synthetic Routes: Some studies report ethanol as the optimal solvent for crystallization , while others use dichloromethane/hexane mixtures for faster nucleation . The choice depends on solubility profiles.
  • Crystallographic Disorder: In ethyl 2-benzylsulfanyl derivatives, phenyl ring disorder was modeled with two orientations (65:35 occupancy), validated via Hirshfeld surface analysis .

Key Software and Tools

Tool Application Reference
SHELXLRefinement of crystal structures
ORTEP-3Thermal ellipsoid visualization
PLATONValidation of crystallographic models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.